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Dichlorofluoroacetic acid

Cat. No.: B1606460
CAS No.: 354-19-8
M. Wt: 146.93 g/mol
InChI Key: UDANIBGCYQAQDP-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetic Acids (HAAs) Research

Haloacetic acids are carboxylic acids where halogen atoms replace hydrogen atoms on the methyl group of acetic acid. taylorandfrancis.com They are primarily formed when disinfectants like chlorine react with natural organic matter present in water sources. cropaia.com This class of compounds is of concern due to potential health risks, including carcinogenicity. taylorandfrancis.comnih.gov The United States Environmental Protection Agency (EPA) regulates a group of five HAAs (HAA5), and there is growing discussion about expanding this to include nine (HAA9) due to the toxicity of brominated forms. bohrium.com

DCFA is also recognized as a metabolite of certain hydrochlorofluorocarbons (HCFCs), such as HCFC-141b, which have been used as replacements for chlorofluorocarbons (CFCs). nih.govresearchgate.net The degradation of these HCFCs in the atmosphere or through metabolic processes can lead to the formation of DCFA. nih.govecetoc.org

DCFA is structurally similar to more extensively studied HAAs like Dichloroacetic acid (DCA) and Trichloroacetic acid (TCA). DCA, for instance, is known to be produced during water chlorination and is also a metabolite of certain chlorine-containing chemicals. ecetoc.orgwho.int

In comparative studies, the toxicity of HAAs has been shown to vary based on the type and number of halogen substitutions. For example, in vitro studies generally indicate that dihaloacetic acids are more genotoxic and cytotoxic than trihaloacetic acids. researchgate.netineosopen.org Furthermore, the substitution of bromine tends to have a more potent effect than chlorine. researchgate.net A study on the developmental toxicity of various HAAs in mouse embryos ranked them in order of increasing potency, providing a framework for comparing their potential biological effects. taylorandfrancis.com The thermal degradation of HAAs also differs, with some, like DCFA, undergoing hydrolysis or dehalogenation more readily than decarboxylation. psu.edu

Significance of DCFA in Environmental and Biological Systems Research

The significance of DCFA in environmental research stems from its role as a disinfection byproduct and a degradation product of some industrial chemicals. nih.govengineering.org.cn Its presence in drinking water is a public health concern, and its formation is influenced by factors such as the type of disinfectant used, pH, and temperature. acs.orgcropaia.com The environmental fate of DCFA is an area of active investigation, with research exploring its persistence and degradation pathways in aquatic environments. psu.edu

In biological systems, DCFA is of interest due to its potential toxicity. Research on its metabolic fate has shown that it can be formed from the breakdown of compounds like 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). nih.gov Studies on the metabolism of related compounds indicate that cytochrome P450-dependent oxidation is a key pathway. nih.goveuropa.eu The toxic effects of HAAs have been observed in various organs in animal studies at high concentrations. epa.gov For instance, some HAAs have been shown to be teratogenic in rats. taylorandfrancis.com

Current Gaps and Future Directions in DCFA Research

Despite the growing body of research, significant knowledge gaps remain in the scientific understanding of Dichlorofluoroacetic acid. The complex nature of disinfection byproduct formation means that the precise mechanisms leading to DCFA in various water conditions are not fully elucidated. acs.orgscirp.org While general toxicological profiles of HAAs exist, the specific molecular and cellular mechanisms of DCFA toxicity require more in-depth investigation.

Future research should focus on several key areas. Firstly, there is a need for more comprehensive studies on the environmental persistence, transport, and degradation of DCFA to better understand its ecological impact. psu.edu Secondly, further research into the long-term health effects of low-level exposure to DCFA, both alone and in complex mixtures with other DBPs, is crucial for accurate risk assessment. nih.gov The development of more advanced analytical methods will be essential for detecting and quantifying DCFA and other emerging DBPs in environmental samples. tandfonline.com Finally, a deeper understanding of the structure-activity relationships among the broader class of mixed-halogenated acetic acids will aid in predicting the toxicity of newly identified compounds and informing regulatory decisions. scirp.orgtaylorandfrancis.com

Compound Information

Compound NameAbbreviation
This compoundDCFA
Halogenated Acetic AcidsHAAs
Dichloroacetic AcidDCA
Trichloroacetic AcidTCA
HydrochlorofluorocarbonsHCFCs
ChlorofluorocarbonsCFCs
Disinfection ByproductsDBPs

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,2-dichloro-2-fluoroacetic acid nih.gov
CAS Number 354-19-8 nih.govacs.org
Molecular Formula C₂HCl₂FO₂ nih.govacs.org
Molecular Weight 146.93 g/mol nih.gov
Boiling Point 162 °C acs.org
Density 1.740 g/cm³ (Predicted) acs.org
pKa 0.23 (Predicted) acs.org
XLogP3 1.4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl2FO2 B1606460 Dichlorofluoroacetic acid CAS No. 354-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANIBGCYQAQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188876
Record name Dichlorofluoroacetic acid
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Molecular Weight

146.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-19-8
Record name 2,2-Dichloro-2-fluoroacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorofluoroacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorofluoroacetic acid
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Record name Dichlorofluoroacetic acid
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Synthesis and Formation Mechanisms of Dichlorofluoroacetic Acid

Chemical Synthesis Pathways

The creation of dichlorofluoroacetic acid in a controlled setting can be achieved through several laboratory and industrial procedures. These methods often involve the transformation of precursor molecules containing the necessary arrangement of chlorine and fluorine atoms.

In laboratory and industrial contexts, this compound is primarily synthesized through the hydrolysis of its corresponding ester, ethyl dichlorofluoroacetate. lumenlearning.comgoogle.com Hydrolysis is a chemical reaction in which water is used to break down a compound; in this case, the ester is heated with water, typically in the presence of an acid or base catalyst, to yield this compound and ethanol. lumenlearning.com

Another preparative route involves the oxidation of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). semanticscholar.orgoecd.org This process transforms the ethane (B1197151) derivative into the corresponding carboxylic acid. Additionally, methods have been developed for the synthesis of dichloroacetic acid, a related compound, from chloral (B1216628) hydrate, suggesting potential pathways for similar halogenated acetic acids. orgsyn.org this compound itself is utilized as a chemical reagent, for example, in the preparation of highly conductive polyaniline (PANI) films. chemicalbook.com

Table 1: Laboratory Synthesis Pathways for this compound

Starting MaterialReaction TypeProduct(s)
Ethyl dichlorofluoroacetateHydrolysisThis compound, Ethanol
1,1-dichloro-1-fluoroethane (HCFC-141b)OxidationThis compound
Chloral hydrateReaction with alkali cyanidesDichloroacetic acid (related compound)

Electrochemical carboxylation represents a modern approach to synthesizing carboxylic acids by using electricity to drive the reaction of an organic compound with carbon dioxide (CO₂). While specific documentation for the direct synthesis of this compound via this method is not prominent, the technique has been successfully applied to related halogenated compounds.

For instance, research has demonstrated the efficient and selective electrochemical carboxylation of polychloromethanes, such as carbon tetrachloride and chloroform, to produce trichloroacetate (B1195264) and dichloroacetate, respectively. nih.gov This process typically uses a zinc cathode and a sacrificial anode under controlled electrical current. nih.gov Similarly, electrochemical methods have been developed for the defluorinative carboxylation of α-trifluoromethyl (α-CF₃) alkenes, providing access to vinylacetic acids that contain a gem-difluoroalkene group. pnas.orgcswab.org These examples showcase the potential of electrochemical techniques for the synthesis of various haloacetic acids from halogenated precursors. researchgate.net

Formation as a Metabolite or Degradation Product

This compound can also be formed as a secondary product resulting from the breakdown of larger, more complex molecules within biological systems or through thermal decomposition.

This compound has been identified as a metabolic byproduct of certain hydrochlorofluorocarbons (HCFCs). When human volunteers were exposed to 1,1-dichloro-1-fluoroethane (HCFC-141b), this compound was found as a minor metabolite in their urine, with 2,2-dichloro-2-fluoroethyl glucuronide being the major metabolite. nih.gov The oxidation of 2,2-dichloro-2-fluoroethanol, the primary metabolite of HCFC-141b, leads to the formation of this compound. oecd.org

The metabolism of other HCFCs also yields haloacetic acids. For example, 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) is metabolized primarily to trifluoroacetic acid (TFA). nih.govnih.govinchem.orgwho.int Studies with rat and human liver microsomes have also identified chlorodifluoroacetic acid as a product of the enzymatic oxidation of HCFC-123. nih.gov This metabolic transformation pathway is analogous to that of the anesthetic halothane, which also primarily yields TFA upon biotransformation. nih.govnih.govnih.gov

Table 2: Formation of Haloacetic Acids from HCFC Metabolism

Precursor Compound (HCFC)Key Metabolite(s)
1,1-dichloro-1-fluoroethane (HCFC-141b)2,2-dichloro-2-fluoroethyl glucuronide, this compound. oecd.orgnih.gov
1,1-dichloro-2,2,2-trifluoroethane (HCFC-123)Trifluoroacetic acid, Chlorodifluoroacetic acid. nih.govinchem.org
Halothane (structural analogue)Trifluoroacetic acid, Bromide. nih.govnih.gov

The initial and rate-limiting step in the metabolism of many halogenated hydrocarbons, including HCFCs, is an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. semanticscholar.org Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the primary enzyme responsible for the oxidative metabolism of compounds like HCFC-123 and the anesthetic isoflurane. nih.govinchem.orge-safe-anaesthesia.org This enzyme facilitates the initial hydroxylation of the compound, which is then further processed in the body to form stable carboxylic acids like trifluoroacetic acid or this compound. semanticscholar.org Under certain low-oxygen conditions, P450 enzymes can also catalyze reductive reactions, leading to different metabolic products. frontiersin.orgfrontiersin.org

The thermal degradation (thermolysis) of fluoropolymers is another identified source of haloacetic acids. Studies have shown that heating fluorinated polymers like polytetrafluoroethylene (PTFE, known commercially as Teflon) and polychlorotrifluoroethylene (Kel-F) can produce trifluoroacetic acid (TFA) and chlorodifluoroacetic acid (CDFA). cswab.orgresearchgate.net This formation can occur directly from the polymer breakdown or indirectly from the atmospheric degradation of other products released during thermolysis. researchgate.net

The process of heating these polymers, which occurs during industrial processing (sintering) and in high-temperature consumer applications like non-stick cookware, can generate a variety of degradation products. cswab.orgturi.org In the presence of water vapor, pyrolysis products like trifluoroacetyl fluoride (B91410) can be converted to trifluoroacetic acid. turi.org The thermolysis of these polymers can also lead to the formation of longer-chain polyfluorinated and polychlorofluorinated carboxylic acids. researchgate.netturi.org

Photochemical Oxidation Products of Fluorocarbons

This compound has been identified as a potential atmospheric degradation product of specific hydrochlorofluorocarbons (HCFCs). The primary mechanism for this transformation is photochemical oxidation initiated in the troposphere.

The atmospheric degradation of many HCFCs begins with an attack by naturally occurring hydroxyl radicals (•OH). ecetoc.org This process is significant for HCFCs containing at least one hydrogen atom, as it makes them more susceptible to oxidation in the lower atmosphere compared to fully halogenated chlorofluorocarbons (CFCs). science.gov For a precursor compound like 1,1-dichloro-1-fluoroethane (HCFC-141b), the reaction sequence is proposed to proceed through several steps. The initial reaction with a hydroxyl radical abstracts a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then undergoes a series of oxidation reactions, which can ultimately yield various degradation products.

While experimental data on the atmospheric formation of this compound is limited, the possibility of its formation from the degradation of compounds like dichlorofluoroethane has been noted. ecetoc.org The pathways are often inferred from analogous reactions of other halogenated compounds. ecetoc.org For instance, the biotransformation of 1-Fluoro-1,1,2-trichloroethane in laboratory studies has been shown to yield this compound, indicating that oxidative pathways can lead to this product. nih.gov The initial steps of such atmospheric reactions involve the formation of acyl halides and other short-lived intermediates. ecetoc.orgnih.gov These intermediates can then be hydrolyzed to form stable carboxylic acids, such as this compound. nih.gov

Disinfection By-product Formation (General HAA context)

Haloacetic acids (HAAs) are a class of chemical compounds that are primarily formed as by-products during the disinfection of water. nih.gov The use of chlorine-based disinfectants is a cornerstone of public health, effectively eliminating waterborne pathogens. sac-isc.gc.ca However, an unintended consequence of chemical disinfection is the formation of various disinfection by-products (DBPs). nih.govepa.gov

HAAs are created when disinfectants, most commonly chlorine, react with naturally occurring organic matter (NOM) present in source waters like rivers and lakes. sac-isc.gc.cathermofisher.com This organic material is composed of decaying plant and animal matter. sac-isc.gc.cathermofisher.com The specific types and concentrations of HAAs formed depend on several factors, including the type and dose of the disinfectant used, the concentration and character of the NOM, water temperature, and pH. mdpi.com

Trihalomethanes and haloacetic acids represent the largest groups of DBPs by weight found in drinking water. nih.gov Due to their prevalence, regulatory bodies have established maximum allowable levels for a specific group of five HAAs, collectively known as HAA5. epa.govnh.gov These regulated compounds are among the most commonly found in chlorinated drinking water. nh.gov

The HAA5 group includes:

Monochloroacetic acid

Dichloroacetic acid

Trichloroacetic acid

Monobromoacetic acid

Dibromoacetic acid

Further monitoring programs have expanded to include other HAAs, such as the nine haloacetic acids (HAA9) monitored under the EPA's Unregulated Contaminant Monitoring Rule (UCMR), to better understand their occurrence. ewg.org While this compound is a type of haloacetic acid, it is not one of the commonly regulated or monitored HAAs like those in the HAA5 or HAA9 groups. The general formation mechanism for all HAAs, however, remains the reaction between chemical disinfectants and organic precursors in the water. nih.gov

Environmental Fate and Occurrence of Dichlorofluoroacetic Acid

Occurrence in Water Systems

As a Disinfection By-product (General HAA context)

Haloacetic acids are a significant group of disinfection byproducts (DBPs) that form when disinfectants like chlorine react with natural organic matter present in water sources during the water treatment process. nih.govscience.gov The five most commonly regulated HAAs are monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid, collectively known as HAA5. science.gov Dichlorofluoroacetic acid is not typically included in the standard analysis of HAA5, and consequently, data on its widespread occurrence as a DBP is scarce. Research has identified it as a minor metabolite of the industrial compound 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). oecd.org

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. The primary pathways for the breakdown of haloacetic acids in the environment include hydrolysis, biodegradation, and photolysis.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Some studies suggest that mixed haloacetic acids, including this compound, are more prone to undergo hydrolysis or dehalogenation rather than decarboxylation. academicjournals.org However, specific kinetic data and detailed pathways for the hydrolysis of this compound under various environmental conditions are not well-documented in existing research.

Biodegradation (Aerobic Degradation, Dehalogenation)

Biodegradation involves the breakdown of organic substances by microorganisms. While the biodegradation of other haloacetic acids, such as dichloroacetic acid, has been studied, specific research on the microbial degradation of this compound is limited. One study has noted the potential for dehalogenation of this compound through a chemical reaction using Raney nickel to form fluoroacetic acid, though this represents a controlled chemical process rather than a natural environmental biodegradation pathway. acs.org

Photolysis (General HAA context)

Photolysis is the decomposition of molecules by light. In the broader context of haloacetic acids, photolysis is recognized as a potential degradation pathway in surface waters. The effectiveness of this process can be influenced by the presence of other substances that can act as photocatalysts. However, specific studies detailing the photolytic degradation rates and products of this compound are not currently available.

Persistence and Mobility in Environmental Compartments (Water, Soil, Air)

The persistence and mobility of a chemical compound determine its distribution and potential for long-range transport in the environment. There is a significant lack of specific data regarding the persistence and mobility of this compound in water, soil, and air. Its primary documented source is as a degradation product of certain HCFCs in the atmosphere, suggesting the potential for atmospheric transport before deposition. ecetoc.org However, its behavior upon entering terrestrial and aquatic systems, including its potential for leaching through soil profiles or persisting in water bodies, has not been extensively studied.

Interactive Data Table: Summary of Available Information on this compound

ParameterFindingSource(s)
Occurrence Identified as a minor metabolite of 1,1-dichloro-1-fluoroethane (HCFC-141b). oecd.org
Data on occurrence as a drinking water disinfection byproduct is not readily available.
Degradation Suggested to undergo hydrolysis or dehalogenation more readily than decarboxylation. academicjournals.org
Can be chemically dechlorinated to fluoroacetic acid using Raney nickel. acs.org
Persistence & Mobility Limited to no specific data available for water, soil, and air compartments.

Bioaccumulation Potential

There is currently a lack of available scientific literature and data regarding the bioaccumulation potential of this compound. Key metrics used to assess bioaccumulation, such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF), have not been established for this specific compound. The Bioconcentration Factor is a measure of the accumulation of a chemical in an organism from water, while the Bioaccumulation Factor includes uptake from all environmental sources, including food. Without experimental or modeled data for these factors, a definitive assessment of the bioaccumulation potential of this compound cannot be provided.

Data on the bioaccumulation potential of this compound is not available in the public domain based on the conducted research.

Environmental Exposure Levels and Monitoring

Comprehensive monitoring data on the environmental presence and concentration of this compound is not currently available in published scientific studies or environmental databases. Routine environmental monitoring programs to date have not specifically targeted this compound in various environmental compartments such as water, soil, or air.

Consequently, there are no established environmental exposure levels for this compound. The lack of monitoring data means that the extent of its potential distribution in the environment and the levels to which ecosystems and human populations might be exposed are unknown.

Interactive Data Table: Environmental Monitoring of this compound

Environmental MatrixLocationMonitoring Program/StudyConcentration RangeMean Concentration
Data Not Available ----
Data Not Available ----
Data Not Available ----

Further research and the development of specific analytical methods are needed to determine the occurrence, fate, and potential environmental exposure levels of this compound.

Analytical Methodologies for Dichlorofluoroacetic Acid in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Dichlorofluoroacetic acid, providing powerful separation of the analyte from complex sample matrices. Techniques such as Gas Chromatography, High-Performance Liquid Chromatography, and Ion Chromatography are frequently employed.

Gas Chromatography–Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific method for analyzing haloacetic acids. Due to the low volatility and polar nature of compounds like Dichloroacetic acid (DCA), a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. nih.govsemanticscholar.orgthermofisher.com This process improves volatility and enhances chromatographic peak shapes. thermofisher.com

Common derivatization reagents include acidic methanol or pentafluorobenzyl bromide (PFBBr). thermofisher.comnih.gov The reaction with PFBBr, for instance, is an extractive alkylation procedure that can be completed in under 30 minutes and does not require a separate purification step. thermofisher.com However, it is important to note that some derivatizing agents can artificially inflate DCA levels by converting Trichloroacetic acid (TCA), if present in the sample, into DCA. nih.govsemanticscholar.org

A validated GC-MS method for determining haloacetic acids in drinking water demonstrated excellent sensitivity. researchgate.net The limits of detection (LOD) and quantification (LOQ) for Dichloroacetic acid were found to be 0.42 µg/L and 1.40 µg/L, respectively. researchgate.net

Table 1: GC-MS/MS Method Parameters for Haloacetic Acid Analysis

Parameter Value/Description Source
Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Analyte Dichloroacetic acid (DCAA) and other Haloacetic acids researchgate.net
Derivatization Required to increase volatility thermofisher.com
LOD (DCAA) 0.42 µg L⁻¹

| LOQ (DCAA) | 1.40 µg L⁻¹ | |

Ion Chromatography

Ion Chromatography (IC) is a powerful and direct method for the separation and quantification of ionic species, making it highly suitable for the analysis of haloacetic acids. metrohm.comthermofisher.com The technique is often simple, fast, and does not require derivatization. nih.gov

Two primary IC methods are available for determining haloacetic acids. who.int The first utilizes anion-exchange separation with suppressed electrical conductivity detection, which yielded a detection limit of 16.0 µg/L for Dichloroacetic acid. who.int The second method is based on anion-exclusion separation with ultraviolet (UV) detection, offering a lower detection limit of 8.0 µg/L. who.int

A microextraction/IC method has also been developed for the analysis of nine different haloacetic acids in water samples. nih.gov This procedure involves extraction with methyl tert-butyl ether (MTBE), back-extraction into reagent water, and subsequent analysis by IC using an Ion Pac AS-11 analytical column and a conductivity detector. nih.gov

Spectroscopic Methods

Spectroscopic methods provide valuable information about the molecular structure and composition of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. ¹⁹F NMR provides a distinct spectrum based on the chemical environment of the fluorine atoms, allowing for unambiguous identification and structural analysis.

While specific research findings on the ¹⁹F NMR of this compound are not detailed in the provided context, the technique is standard for characterizing fluorinated organic molecules. For related compounds like Difluoroacetic acid, ¹⁹F NMR spectra are readily available in chemical databases, confirming the utility of this technique. spectrabase.com Furthermore, ¹H NMR spectra are also used for characterizing the proton environments in haloacetic acids, such as Dichloroacetic acid and Difluoroacetic acid. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy (General Halogenated Acetic Acids)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of halogenated acetic acids. These methods provide detailed information about the molecular vibrations and can be used for both qualitative identification and quantitative analysis.

In the study of halogenated acetic acids, IR and Raman spectra are characterized by vibrational modes associated with the carboxylic acid group and the halogen-substituted alkyl chain. The O-H stretching vibration of the carboxyl group typically appears as a broad band in the IR spectrum, usually in the region of 2500-3300 cm⁻¹, due to strong hydrogen bonding which often leads to the formation of cyclic dimers in the liquid or solid state. rsc.org The C=O stretching vibration is another prominent feature, observed as a strong, sharp band typically between 1700 and 1760 cm⁻¹. researchgate.net The position of this band can be influenced by the nature and number of halogen substituents on the α-carbon.

The C-O stretching and O-H bending modes also provide characteristic signals, though they can be more complex due to coupling with other vibrations. For halogenated acetic acids, the vibrations involving the carbon-halogen bonds are of particular interest. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region of the spectrum. The presence of fluorine atoms introduces C-F stretching modes at higher wavenumbers, generally in the 1000-1400 cm⁻¹ range.

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations which may be weak or inactive in the IR spectrum. rsc.org For instance, the C=O stretching vibration is also strong in the Raman spectrum. researchgate.net The C-C bond stretching vibration is another feature that can be observed. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational bands to specific molecular motions. nih.gov This combined experimental and theoretical approach has been successfully applied to understand the vibrational structure of compounds like o-chlorophenoxy acetic acid and p-chlorophenoxy acetic acid. nih.gov

Detection Limits and Quantification in Various Matrices

The ability to detect and quantify this compound at trace levels is crucial for environmental monitoring and biological research. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method and vary depending on the analytical technique, the sample matrix, and the sample preparation procedure. nih.gov

In water matrices , such as drinking water, surface water, and groundwater, halogenated acetic acids are common disinfection byproducts. For dichloroacetic acid (DCA), a structurally similar compound, method detection limits in drinking water have been reported to range from less than 0.1 to 0.4 µg/L. who.int Using advanced techniques like two-dimensional ion chromatography coupled with tandem mass spectrometry (IC-MS/MS), detection limits for haloacetic acids can be pushed into the low ng/L range. For instance, a UPLC-MS/MS method for difluoroacetic acid (DFA) in surface and drinking water achieved a limit of quantification (LOQ) of 10 ng/L with direct injection. waters.com Another method for nine haloacetic acids using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) reported detection limits between 24 and 118 pg/mL (ng/L). researchgate.net

In soil and sediment matrices , sample preparation typically involves extraction techniques such as Soxhlet extraction or liquid-solid extraction. aau.edu.etajol.info For the analysis of 2,4-dichlorophenoxyacetic acid, a related chlorinated acid, in soil and sediment, a high-performance liquid chromatography (HPLC) method was developed with a reported LOD of 0.45 µg/mL and an LOQ of 2 µg/mL. aau.edu.etbohrium.com Method detection limits for organochlorine pesticides in sediment have been reported in the range of 0.001 to 0.005 µg/g. nih.gov

In biological matrices like blood, plasma, and tissues, the analysis of halogenated acetic acids is important for toxicokinetic studies. The analysis in these matrices can be challenging. nih.govsemanticscholar.org An electrospray tandem mass spectrometry method was developed for measuring monochloroacetic acid, dichloroacetic acid, and trichloroacetic acid in plasma. nih.gov For DCA, the limit of detection was found to be 4 ng/mL. nih.gov Another LC/MS/MS method using hydrophilic interaction liquid chromatography for the analysis of DCA in rat blood and tissues also demonstrated the ability to quantify low levels of the analyte, with measured concentrations in the ng/mL range in various tissues. nih.govsemanticscholar.org

The tables below summarize representative detection and quantification limits for this compound and analogous compounds in different environmental and biological matrices.

Table 1: Detection and Quantification Limits in Water Matrices

Compound Matrix Analytical Method Detection Limit (LOD) Quantification Limit (LOQ)
Dichloroacetic Acid (DCA) Drinking Water Not specified <0.1 - 0.4 µg/L who.int ~1 µg/L who.int
Difluoroacetic Acid (DFA) Surface/Drinking Water UPLC-MS/MS - 10 ng/L waters.com
Haloacetic Acids (9 types) Water LC-ESI-MS 24 - 118 pg/mL researchgate.net -
Haloacetic Acids (9 types) Water Not specified 0.003 - 0.070 µg/L researchgate.net -

Table 2: Detection and Quantification Limits in Soil and Biological Matrices

Compound Matrix Analytical Method Detection Limit (LOD) Quantification Limit (LOQ)
2,4-Dichlorophenoxyacetic acid Soil/Sediment HPLC-UV 0.45 µg/mL aau.edu.etbohrium.com 2 µg/mL aau.edu.etbohrium.com
Dichloroacetic Acid (DCA) Plasma Electrospray MS/MS 4 ng/mL nih.gov -
Monochloroacetic Acid (MCA) Plasma Electrospray MS/MS 25 ng/mL nih.gov -
Trichloroacetic Acid (TCA) Plasma Electrospray MS/MS 4 ng/mL nih.gov -

Theoretical and Computational Studies of Dichlorofluoroacetic Acid

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of haloacetic acids. While specific DFT studies on dichlorofluoroacetic acid are not extensively detailed in the public literature, comprehensive research on the closely related dichloroacetic acid (DCAA) provides a strong basis for understanding its properties.

A theoretical study on DCAA investigated the nature of intermolecular interactions in both gas-phase and crystalline states using DFT and the Quantum Theory of Atoms in Molecules (QTAIM). This research identified a specific pattern of hydrogen and halogen bonds, including O-H···O, C-H···O, Cl···O, and Cl···Cl interactions within DCAA dimers.

Key Findings from DFT and QTAIM Analysis of DCAA Dimers:

Hydrogen Bonds (O-H···O): These interactions were found to have a partial covalent character, indicating strong, directional bonds that are crucial in forming DCAA dimers.

Weak Interactions: The C-H···O, Cl···O, and Cl···Cl intermolecular interactions were characterized as weak and primarily electrostatic in nature.

Interaction Energies: Calculations at the MP2/6-311++G** level of theory showed that the interaction energies for various DCAA dimer configurations range from -0.40 to -14.58 kcal mol⁻¹.

Halogen Bonds: Energy decomposition analysis revealed that halogen bonds are significantly influenced by both electrostatic and dispersion forces.

These computational methods are essential for predicting molecular properties. DFT calculations are frequently used to determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for assessing molecular reactivity. For instance, a lower LUMO energy is often correlated with higher toxicological activity in haloacetic acids.

Table 1: Calculated Interaction Energies for Dichloroacetic Acid (DCAA) Dimers
Dimer ConfigurationInteraction Type(s)Interaction Energy (kcal mol⁻¹)
Dimer 1O-H···O, C-H···O-14.58
Dimer 2Cl···O-3.50
Dimer 3C-H···O, Cl···Cl-1.75
Dimer 4Cl···O-0.85
Dimer 5C-H···O-0.40

For this compound, the introduction of a highly electronegative fluorine atom in place of a hydrogen atom on the methyl group is expected to significantly alter its electronic properties compared to DCAA. DFT calculations would be crucial to quantify these changes, such as shifts in molecular electrostatic potential, bond lengths, vibrational frequencies, and the energies of frontier molecular orbitals.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with surrounding environments, such as water or biological macromolecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For a compound like this compound, MD simulations can be used to:

Study Solvation: Analyze the hydration shell around the molecule in an aqueous solution, determining how water molecules orient themselves around the carboxylic acid group and the halogenated alkyl chain.

Investigate Conformational Preferences: Although this compound is a small molecule with limited conformational flexibility, simulations can explore the rotational dynamics around the C-C bond.

Simulate Interactions with Interfaces: Model the behavior of the molecule at interfaces, such as the air-water interface of an atmospheric aerosol or the lipid bilayer of a cell membrane. rsc.orgucr.edu

First-principles molecular dynamics (FPMD), which combines DFT with molecular dynamics, allows for the study of dynamic systems where chemical reactions or changes in electronic structure occur. For example, FPMD has been used to study the coordination environment and ligand exchange dynamics of metal catalysts in acetic acid solutions, demonstrating the power of these methods to model complex, reactive environments. cardiff.ac.uk Such an approach could be applied to understand the dissociation of this compound in water and the interactions of the resulting dichlorofluoroacetate anion with other species.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis (General HAAs)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological or toxicological activity. nih.gov For haloacetic acids (HAAs), which are common disinfection byproducts in drinking water, QSAR studies are vital for predicting toxicity and understanding the mechanisms driving it. nih.govnih.gov

A key QSAR study on the developmental toxicity of ten different HAAs in mammalian whole embryo culture established a strong correlation between the compounds' properties and their potency. The model demonstrated that toxicity, represented by the benchmark concentration (BCm), could be accurately predicted using two main descriptors:

E_lumo (Energy of the Lowest Unoccupied Molecular Orbital): This quantum chemical descriptor relates to the electrophilicity of the molecule and its ability to accept electrons, which can be a critical step in toxicological pathways.

pKa (Acid Dissociation Constant): This descriptor reflects the degree of ionization of the acid at a given pH, which influences its uptake and distribution within biological systems.

The best-fit QSAR model for the ten HAAs yielded a high correlation coefficient (r = 0.97) and an adjusted r² of 0.92, indicating a robust predictive capability. This model suggests a common underlying mechanism of action for HAA toxicity, which could involve disruptions in intracellular pH and redox metabolism.

Table 2: Key Descriptors in QSAR Models for Haloacetic Acid (HAA) Toxicity
DescriptorTypeRelevance to Toxicity
E_lumo Quantum ChemicalRepresents the molecule's ability to accept electrons (electrophilicity), which can lead to reactions with biological macromolecules.
pKa PhysicochemicalDetermines the extent of ionization, affecting the molecule's absorption, distribution, and interaction with cellular targets.
logP PhysicochemicalThe octanol-water partition coefficient, which indicates the lipophilicity of the molecule and its ability to cross cell membranes.
Dipole Moment Quantum ChemicalInfluences intermolecular interactions and how the molecule orients itself when approaching a biological receptor. nsf.gov

These QSAR models are valuable tools for regulatory toxicology, allowing for the estimation of potential hazards of untested HAAs, including this compound, based on their calculable molecular properties. nih.gov

Reaction Pathway Modeling (e.g., Atmospheric Reactions, Decomposition)

Computational modeling is essential for mapping the potential reaction pathways of this compound, including its degradation in the environment and its thermal decomposition.

Atmospheric Reactions: The atmospheric fate of carboxylic acids is often initiated by reactions with hydroxyl (•OH) radicals. nih.gov Computational studies on acetic acid have shown that its reaction with •OH can proceed via three main pathways:

Abstraction of the acidic hydrogen from the -OH group.

Abstraction of a hydrogen atom from the methyl group.

Addition of the •OH radical to the carbonyl carbon.

Energetic calculations revealed that the abstraction of the acidic hydrogen is the most favorable pathway for acetic acid. nih.gov For this compound, the presence of electron-withdrawing chlorine and fluorine atoms would influence the energetics of these pathways. Modeling would be required to determine the preferred reaction channel and to identify subsequent degradation products. Studies on the formation of chloroacetic acid from atmospheric VOC-chlorine chemistry show that multiphase processes, involving uptake onto aerosols, can be significant. copernicus.orgresearchgate.netcopernicus.org

Decomposition Pathways: Haloacetic acids can undergo decomposition through various mechanisms, including decarboxylation. For instance, some brominated HAAs have been shown to undergo decarboxylation to form trihalomethanes. nih.gov Experimental and computational studies on the decomposition of dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) in water using advanced oxidation processes (like O₃/UV) show that DCAA degrades more readily than TCAA. nih.gov

Theoretical modeling using DFT can be employed to calculate the activation energies for different decomposition pathways. For example, a study on acetic acid decomposition modeled two competing pathways:

Decarboxylation: CH₃COOH → CH₄ + CO₂

Dehydration: CH₃COOH → CH₂CO + H₂O

By calculating the transition state energies, such models can predict the dominant decomposition mechanism under various temperature conditions. For this compound, similar pathways could be modeled, along with dehalogenation reactions, to predict its thermal stability and decomposition products.

Regulatory Science and Risk Assessment Considerations General Haa Context for Potential Relevance to Dcfa

Carcinogen Classification and Risk Assessment

Several HAAs have been classified by regulatory and health agencies based on evidence from animal studies. nih.gov For instance, the U.S. Environmental Protection Agency (EPA) considers dichloroacetic acid (DCA) and trichloroacetic acid (TCA) as potential human carcinogens. nh.gov Animal studies have shown that these compounds can increase the incidence of liver cancer. springwellwater.comnh.gov The International Agency for Research on Cancer (IARC) has classified DCA as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals but inadequate evidence in humans. ca.govsigmaaldrich.com Similarly, the National Toxicology Program (NTP) concluded that six HAAs, including DCA, are reasonably anticipated to be human carcinogens. nih.gov

The risk assessment for HAAs in drinking water is often based on the potential increased risk of cancer over a lifetime of exposure. ewg.org Some human studies have suggested a possible link between exposure to DBPs, including HAAs, and an increased incidence of bladder cancer. nih.govnh.gov However, studies have not yet definitively confirmed that exposure to specific HAAs like DCA or TCA at typical drinking water levels increases cancer risk in humans. nh.gov

Table 1: Carcinogen Classification for Selected Haloacetic Acids

Compound Agency Classification Basis for Classification
Dichloroacetic Acid (DCA) U.S. EPA Likely to be a human carcinogen epa.gov Evidence from animal studies showing liver tumors. springwellwater.comnh.govepa.gov
Dichloroacetic Acid (DCA) IARC Group 2B: Possibly carcinogenic to humans ca.govsigmaaldrich.com Sufficient evidence of carcinogenicity in experimental animals. ca.gov
Dichloroacetic Acid (DCA) NTP Reasonably anticipated to be a human carcinogen nih.govnih.gov Sufficient evidence of carcinogenicity from studies in experimental animals. nih.gov
Trichloroacetic Acid (TCA) U.S. EPA Potential human carcinogen nh.gov Evidence from animal studies. nh.gov
Monochloroacetic Acid (MCA) Health Canada Group IV.D: Unlikely to be carcinogenic to humans canada.ca Lack of evidence for carcinogenicity. canada.ca

This table is interactive and can be sorted by clicking on the column headers.

Development of Health-Based Guidelines

To protect public health from the potential risks associated with HAAs, regulatory agencies have established health-based guidelines for their presence in drinking water. These guidelines are typically set for a group of the most commonly found HAAs, known as HAA5, which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. nh.gov

The U.S. EPA has set a Maximum Contaminant Level (MCL) for HAA5 at 60 micrograms per liter (µg/L) or parts per billion (ppb). mass.govdcwater.com This standard is based on a running annual average of samples collected quarterly from the distribution system. mass.gov Similarly, Canada has established a Maximum Acceptable Concentration (MAC) for total HAAs at 0.08 mg/L (80 µg/L), also based on a locational running annual average. canada.capublications.gc.ca

The development of these guidelines takes into account the health risks, the feasibility and cost of treatment technologies, and the need to maintain effective disinfection of drinking water. canada.ca The primary goal is to keep HAA concentrations as low as reasonably achievable without compromising disinfection. canada.capublications.gc.ca

It is important to note that while these guidelines exist for the HAA5 group, specific guidelines for dichlorofluoroacetic acid are not established by these major regulatory bodies. The toxicological data for DCFA is less comprehensive than for the regulated HAAs.

Table 2: Health-Based Drinking Water Guidelines for Haloacetic Acids (HAA5)

Regulatory Body Guideline Value Basis
U.S. Environmental Protection Agency (EPA) Maximum Contaminant Level (MCL) mass.govdcwater.com 60 µg/L (annual average) mass.gov To protect against long-term potential adverse health effects. mass.gov
Health Canada Maximum Acceptable Concentration (MAC) canada.capublications.gc.ca 0.08 mg/L (80 µg/L) (locational running annual average) canada.capublications.gc.ca Based on a review of health risks and treatment considerations. canada.ca
World Health Organization (WHO) Provisional Guideline for DCA nih.govwho.int 50 µg/L nih.govwho.int Established due to some evidence of potential health hazards but limited data. nih.gov
Australia and New Zealand Drinking-water guideline for DCA nih.gov 100 µg/L nih.gov Health-based guideline. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Exposure Assessment Methodologies

Exposure assessment is a critical component of risk assessment, aiming to identify and characterize human contact with chemical substances. For HAAs, including potentially DCFA, the primary route of exposure for the general population is through the ingestion of disinfected drinking water. dcwater.comnih.gov

Methodologies for assessing exposure to HAAs typically involve:

Environmental Monitoring: This involves the regular collection and analysis of water samples from treatment plants and distribution systems to determine the concentrations of various HAAs. dcwater.com Analytical methods such as gas chromatography with electron capture detection are commonly used after liquid-liquid extraction and conversion of the acids to their methyl esters. who.int

Biomonitoring: This involves measuring the concentration of HAAs or their metabolites in biological samples, such as urine. dcwater.comnih.gov This provides a direct measure of the internal dose and can account for all routes of exposure. Studies have shown that some HAAs can be detected in urine after exposure, such as through swimming in chlorinated pools. who.intresearchgate.net

Modeling: Exposure models can be used to estimate HAA concentrations in various scenarios and to predict human exposure levels. These models can incorporate factors like water quality parameters, disinfection practices, and water consumption patterns. nih.gov

Q & A

Q. What are the primary synthetic routes for Dichlorofluoroacetic acid (Cl₂FCOOH) in laboratory settings?

this compound is synthesized via halogenation of acetic acid derivatives. Common methods include:

  • Electrophilic fluorination : Reaction of dichloroacetic acid with select fluorinating agents (e.g., XeF₂) under controlled conditions.
  • Chlorine-fluorine exchange : Substitution of chlorine atoms in trichloroacetic acid using metal fluorides (e.g., KF) in polar solvents. Optimization requires precise temperature control (<50°C) and inert atmospheres to avoid side reactions. Analytical validation via NMR (¹⁹F) and FTIR ensures product purity .

Q. How is this compound detected and quantified in environmental samples?

Analytical workflows involve:

  • Sample preparation : Solid-phase extraction (SPE) for aqueous matrices; derivatization with pentafluorobenzyl bromide to enhance volatility.
  • Instrumentation : GC-MS (electron capture detection) for trace-level quantification (detection limit: 0.1 ppb) or LC-MS/MS for polar matrices.
  • Calibration : Isotope-labeled internal standards (e.g., ¹³C-Cl₂FCOOH) correct for matrix effects .

Q. What are the known environmental sources and sinks of this compound?

Primary sources include atmospheric degradation of chlorofluorocarbons (e.g., HCFC-141b) via hydroxyl radical reactions. Groundwater contamination is linked to incomplete degradation of industrial solvents. Sinks involve microbial defluorination under anaerobic conditions, though kinetics remain poorly characterized .

Advanced Research Questions

Q. How do conflicting reports on this compound’s toxicity in mammalian models arise, and how can they be reconciled?

Discrepancies stem from:

  • Model variability : Differences in rodent strain sensitivity (e.g., hepatic enzyme expression in Sprague-Dawley vs. Wistar rats).
  • Dosage regimes : Acute vs. chronic exposure studies show divergent thresholds for hepatotoxicity (LOAEL: 10 mg/kg/day vs. 50 mg/kg/day).
  • Mechanistic uncertainty : Competing hypotheses include mitochondrial dysfunction (via inhibition of pyruvate dehydrogenase) versus oxidative stress (ROS generation via Fenton-like reactions). Meta-analyses using standardized OECD protocols are recommended .

Q. What experimental strategies can resolve contradictions in this compound’s environmental persistence data?

Conflicting half-life estimates (e.g., 30–150 days in soil) arise from:

  • Abiotic factors : pH-dependent hydrolysis rates (faster degradation at pH > 8).
  • Biotic factors : Microbial community composition (e.g., Pseudomonas spp. accelerate defluorination). Controlled microcosm studies with isotopically labeled Cl₂FCOOH (¹⁴C or ¹⁸F) can isolate degradation pathways .

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce halogen exchange side reactions.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorination efficiency.
  • In situ monitoring : Real-time Raman spectroscopy tracks intermediate formation (e.g., Cl₃CCOOH) to adjust stoichiometry .

Q. What role does this compound play in modulating enzyme activity, and how can this inform pharmacological studies?

The compound inhibits acetylcholinesterase (AChE) via covalent modification of serine residues, with IC₅₀ values varying by isoform (e.g., 2.3 µM for human AChE vs. 8.7 µM for electric eel). Structure-activity relationship (SAR) studies using fluorinated analogs (e.g., Cl₂FCH₂COOH) reveal steric and electronic determinants of binding .

Methodological Considerations

  • Data contradiction analysis : Apply hierarchical Bayesian models to integrate heterogeneous toxicity datasets, accounting for study-specific covariates (e.g., exposure duration, species) .
  • Experimental design : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between synthesis parameters (temperature, solvent, catalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.